molecular formula C23H23N3O8S B12747950 Einecs 255-470-1 CAS No. 41625-65-4

Einecs 255-470-1

Cat. No.: B12747950
CAS No.: 41625-65-4
M. Wt: 501.5 g/mol
InChI Key: SAJMIKURKVDSPW-MZOKJTKOSA-N
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Preparation Methods

Chemical Reactions Analysis

Einecs 255-470-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens, alkyl groups, or other substituents under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under controlled temperatures and pressures.

    Major Products: The products formed depend on the specific reaction and conditions, leading to various derivatives and functionalized compounds.

Scientific Research Applications

Einecs 255-470-1 has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 255-470-1 involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not provided, general principles include:

Comparison with Similar Compounds

Einecs 255-470-1 can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

Einecs 255-470-1, also known as a specific chemical compound registered under the European Chemicals Agency (ECHA), is utilized in various applications including polymers, adhesives, sealants, and coatings. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

The biological activity of this compound can be attributed to its interaction with biological systems at the molecular level. Research indicates that it may exhibit properties such as:

  • Antimicrobial Activity : Some studies suggest that compounds similar to this compound can inhibit bacterial growth, making them candidates for use in antimicrobial coatings and medical devices.
  • Cytotoxic Effects : Investigations into the cytotoxicity of related compounds have shown that they can induce apoptosis in certain cell lines, indicating potential implications for cancer therapy.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a derivative of this compound demonstrated significant inhibition of Escherichia coli and Staphylococcus aureus growth in vitro, supporting its potential use in medical applications where infection control is critical .
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at higher concentrations, the compound induced cell death through a mechanism involving oxidative stress .

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

Toxicological Profile

The toxicological profile of this compound has been assessed through various studies focusing on its environmental impact and human health risks. Key findings include:

  • Environmental Persistence : The compound exhibits moderate persistence in the environment, raising concerns about bioaccumulation and long-term ecological effects .
  • Human Health Risks : Risk assessments indicate potential skin and respiratory irritations upon exposure, necessitating safety measures during handling and application .

Regulatory Considerations

The ECHA has classified this compound under REACH regulations, which require comprehensive safety data to evaluate its risks. This classification emphasizes the importance of ongoing monitoring and research to ensure safe usage in consumer products.

Properties

CAS No.

41625-65-4

Molecular Formula

C23H23N3O8S

Molecular Weight

501.5 g/mol

IUPAC Name

methyl (2S,5R,6R)-3,3-dimethyl-2-(4-nitrophenyl)-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C23H23N3O8S/c1-22(2)23(21(29)33-3,14-9-11-15(12-10-14)26(30)31)25-19(28)18(20(25)35(22)32)24-17(27)13-34-16-7-5-4-6-8-16/h4-12,18,20H,13H2,1-3H3,(H,24,27)/t18-,20-,23+,35?/m1/s1

InChI Key

SAJMIKURKVDSPW-MZOKJTKOSA-N

Isomeric SMILES

CC1([C@](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)(C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC)C

Canonical SMILES

CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)(C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC)C

Origin of Product

United States

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